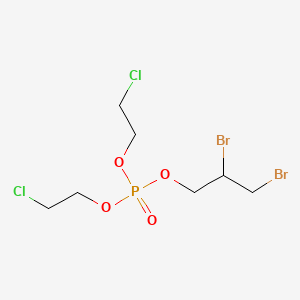

Bis(2-chloroethyl) 2,3-dibromopropyl phosphate

Beschreibung

Bis(2-chloroethyl) 2,3-dibromopropyl phosphate: is a chemical compound with the molecular formula C₇H₁₃Br₂Cl₂O₄P. It is known for its use as a flame retardant in various materials, including plastics and textiles . This compound is part of the broader class of organophosphorus compounds, which are widely used in industrial applications due to their flame-retardant properties .

Eigenschaften

CAS-Nummer |

114492-66-9 |

|---|---|

Molekularformel |

C7H13Br2Cl2O4P |

Molekulargewicht |

422.86 g/mol |

IUPAC-Name |

bis(2-chloroethyl) 2,3-dibromopropyl phosphate |

InChI |

InChI=1S/C7H13Br2Cl2O4P/c8-5-7(9)6-15-16(12,13-3-1-10)14-4-2-11/h7H,1-6H2 |

InChI-Schlüssel |

YEBDLDYNNCWRPA-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCl)OP(=O)(OCCCl)OCC(CBr)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl) 2,3-dibromopropyl phosphate typically involves the reaction of 2-chloroethanol with 2,3-dibromopropanol in the presence of a phosphorylating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of bis(2-chloroethyl) 2,3-dibromopropyl phosphate is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2-chloroethyl) 2,3-dibromopropyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted in organic solvents.

Major Products: The major products formed from these reactions include various phosphoric acid derivatives and halogenated alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, bis(2-chloroethyl) 2,3-dibromopropyl phosphate is studied for its reactivity and potential as a flame retardant. Researchers investigate its interactions with other chemicals and its stability under different conditions .

Biology: In biological research, the compound is examined for its potential effects on living organisms. Studies focus on its toxicity, biodegradability, and environmental impact .

Industry: The primary application of bis(2-chloroethyl) 2,3-dibromopropyl phosphate is in the industrial sector, where it is used as a flame retardant in plastics, textiles, and other materials .

Wirkmechanismus

The mechanism by which bis(2-chloroethyl) 2,3-dibromopropyl phosphate exerts its flame-retardant effects involves the release of halogen atoms upon heating. These halogens act to inhibit the combustion process by interfering with the free radicals generated during the burning of materials . The compound’s molecular structure allows it to effectively integrate into polymer matrices, providing enhanced flame resistance .

Vergleich Mit ähnlichen Verbindungen

Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical structure.

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Widely used in polyurethane foams and has similar flame-retardant properties.

Uniqueness: Bis(2-chloroethyl) 2,3-dibromopropyl phosphate is unique due to its specific combination of halogen atoms and phosphate group, which provides a distinct balance of flame-retardant efficiency and chemical stability . Its ability to undergo various chemical reactions also makes it versatile for different applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.